ABT-639 is a peripherally acting, highly selective T-type Cav3.2 calcium channel blocker [, , , ]. This compound has been extensively investigated for its potential therapeutic applications in pain management, particularly for neuropathic pain [, , , , ]. Research also suggests potential applications in treating glioma by inducing apoptosis via endoplasmic reticulum stress [].
A detailed description of the synthesis process for ABT-639 can be found in the paper titled "Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639" []. The paper describes the optimization process starting from initial hits with poor metabolic stability to the final compound with improved stability and oral bioavailability.
ABT-639 exerts its primary action by selectively blocking T-type Cav3.2 calcium channels [, , , ]. This mechanism is primarily explored in the context of pain management, where it is thought to disrupt pain signaling pathways [, , , ]. Additionally, research suggests that ABT-639 might also induce apoptosis in glioma cells by activating endoplasmic reticulum stress []. Interestingly, ABT-639 has also demonstrated an unexpected effect on uric acid levels, possibly by inhibiting the URAT1 transporter [, ].
CAS No.: 106344-20-1
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7